2,3-Dinitro-1-oxo-1lambda~5~-quinoline
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Overview
Description
2,3-Dinitro-1-oxo-1lambda~5~-quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with two nitro groups at positions 2 and 3, and an oxo group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dinitro-1-oxo-1lambda~5~-quinoline typically involves the nitration of quinoline derivatives. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . Subsequent nitration of the quinoline derivative with nitric acid or a nitrating mixture (nitric acid and sulfuric acid) introduces the nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3-Dinitro-1-oxo-1lambda~5~-quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nitrating Agents: Nitric acid, sulfuric acid.
Oxidizing Agents: Hydrogen peroxide, peracids.
Major Products Formed
Reduction: 2,3-Diamino-1-oxo-1lambda~5~-quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Quinoline N-oxide derivatives.
Scientific Research Applications
2,3-Dinitro-1-oxo-1lambda~5~-quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dinitro-1-oxo-1lambda~5~-quinoline involves its interaction with various molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The compound’s ability to intercalate into DNA and inhibit key enzymes involved in cellular processes also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitro-1-oxo-1lambda~5~-quinoline
- 2,3-Dinitro-1-oxo-1lambda~5~-isoquinoline
- 2,3-Dinitro-1-oxo-1lambda~5~-pyridine
Uniqueness
2,3-Dinitro-1-oxo-1lambda~5~-quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .
Properties
CAS No. |
106671-48-1 |
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Molecular Formula |
C9H5N3O5 |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
2,3-dinitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5N3O5/c13-10-7-4-2-1-3-6(7)5-8(11(14)15)9(10)12(16)17/h1-5H |
InChI Key |
FGSITZTWBAPNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=[N+]2[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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